Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Nonlinear Optical Chromophores X-Ray Crystallography Heck Coupling

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1352907-83-5) is a heterocyclic building block with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol. The compound belongs to the tetrahydroquinoxalin-2-one class, featuring a bromine substituent at the 7-position and a geminal dimethyl group at the 3-position on the saturated quinoxaline ring.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1352907-83-5
Cat. No. B1380197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1352907-83-5
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C
InChIInChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
InChIKeyXDHIJUAZNRHJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1352907-83-5): Core Structural Identity and Baseline Procurement Data


7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1352907-83-5) is a heterocyclic building block with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . The compound belongs to the tetrahydroquinoxalin-2-one class, featuring a bromine substituent at the 7-position and a geminal dimethyl group at the 3-position on the saturated quinoxaline ring [1]. It is catalogued primarily as a research chemical and synthetic intermediate, supplied by multiple vendors in purities typically at or above 95% [1][2].

Why 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Replaced by Generic Quinoxalinone Analogs


Generic substitution of tetrahydroquinoxalin-2-one analogs is unreliable because the precise position of the bromine atom (position 6 versus 7) and the presence of the 3,3-dimethyl quaternary center independently govern divergent synthetic utility and biological target engagement [1][2]. In nonlinear optical chromophore synthesis, the 7-bromo isomer enables a regioselective Heck coupling pathway that the 6-bromo isomer does not identically replicate, with crystallographic confirmation of the distinct isomeric geometry [1]. In the SEGRA (selective glucocorticoid receptor agonist) pharmacophore class, the 3,3-dimethyl group on the tetrahydroquinoxalin-2-one core is essential for side-effect dissociation observed in in vivo anti-inflammatory models; unsubstituted or monomethyl analogs lack this critical structural determinant [2]. Additionally, the 7-bromo substituent placed within a 2,3-dioxo-tetrahydroquinoxaline core constitutes the pharmacophore of CGP 78608, a potent and selective NMDA glycine-site antagonist with an IC50 of 5 nM [3]. A procurement decision to replace the 7-bromo-3,3-dimethyl compound with a 6-bromo, debrominated, or non-gem-dimethyl variant therefore risks loss of the specific reactivity handle, stereoelectronic properties, or biological activity profile required for the intended application.

Quantitative Differentiation Evidence: 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one vs. Closest Comparators


Regioisomer Geometric Confirmation: 7-Bromo vs. 6-Bromo Quinoxaline Derivatives by X-Ray Diffraction

The 7-bromo regioisomer of the 3-methylquinoxaline series serves as a distinct substrate for Heck cross-coupling, producing the (E)-7-[4-(dimethylamino)phenylethenyl] adduct. This regioselective pathway differs fundamentally from that of the 6-bromo isomer, and the structural identity of each regioisomer was unambiguously assigned by single-crystal X-ray diffraction [1]. The X-ray data confirm that the bromine substitution position dictates the spatial orientation of the resulting D-π-A chromophore, directly impacting first hyperpolarizability and nonlinear optical (NLO) performance [1].

Nonlinear Optical Chromophores X-Ray Crystallography Heck Coupling

Privileged SEGRA Scaffold: Anti-Inflammatory Activity and In Vivo Side-Effect Dissociation of the 3,3-Dimethyl Core

The 3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one framework is the core pharmacophore for a class of selective glucocorticoid receptor agonists (SEGRAs) developed by Santen Pharmaceutical Co. These non-steroidal compounds exhibit remarkable anti-inflammatory efficacy after topical ocular dosing while demonstrating side-effect dissociation in in vivo assays [1]. The geminal dimethyl substitution at the 3-position is explicitly described as essential to this favorable dissociation profile, distinguishing the scaffold from other quinoxalinone derivatives lacking this structural feature [1].

Selective Glucocorticoid Receptor Agonist Anti-Inflammatory Ocular Dosing

NMDA Glycine-Site Antagonist Pharmacophore: CGP 78608 Potency Driven by the 7-Bromoquinoxaline Core

CGP 78608, a compound built on a 7-bromo-tetrahydroquinoxaline-2,3-dione core, is a potent and selective antagonist of the NMDA receptor glycine binding site. It demonstrates an IC50 of 5 nM at the glycine site and exhibits >500-fold selectivity over kainate receptors (IC50 = 2.7 μM) and AMPA receptors (IC50 = 3 μM) [1]. This pharmacophore-level selectivity is inextricably linked to the 7-bromo substituent on the quinoxaline nucleus; the debrominated or 6-bromo isomer would represent a different chemical entity with distinct pharmacological properties [1].

NMDA Receptor Antagonist Glycine Site Neuropharmacology

Synthesis Efficiency Benchmark: Four-Step 27% Yield vs. the Legacy Six-Step 12% Yield for the 7-Bromo-8-methoxycarbonyl Analog

For the closely related analog 7-bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one, the Kudo group at Santen Pharmaceutical developed an optimized four-step synthesis from 5-amino-2-bromobenzoic acid that achieved a 27% overall yield [1]. This represents a 2.25-fold improvement over the legacy six-step route, which delivered only a 12% overall yield and required multiple column chromatography purifications [1]. The improved route eliminated halogenated solvents and column chromatography, enabling scalable access to 7-bromo-substituted 3,3-dimethyl-tetrahydroquinoxalin-2-one intermediates for preclinical SEGRA evaluation [1].

Process Chemistry SEGRA Intermediate Route Scouting

Synthetic Versatility: The 7-Bromo Substituent as a Universal Cross-Coupling Handle vs. Non-Brominated Core Scaffolds

The 7-bromo substituent on the tetrahydroquinoxalin-2-one ring constitutes a versatile Pd-catalyzed cross-coupling handle, as demonstrated by its successful employment in Heck reactions with p-dimethylaminovinylbenzene to construct D-π-A chromophores [1]. In contrast, the non-brominated 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80636-30-2, MW 176.22) lacks this reactive site and requires de novo functionalization strategies that add synthetic steps and reduce overall efficiency .

Cross-Coupling Medicinal Chemistry Building Block

Patent-Backed Industrial Production Method: Optimized Intermediate Route for 3,3-Dimethyl-Quinoxalin-2-one Derivatives

Patent EP3031802 (Santen Pharmaceutical Co., Ltd.) discloses an improved industrial production method for 3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one derivatives that specifically addresses the deficiencies of the prior six-step, 12% yield process [1]. The patented method reduces the total step count from 6 to 2 steps for the core transformation and eliminates column chromatography purification [1]. The patent explicitly identifies the 7-bromo-substituted intermediate as a key compound in this optimized route, establishing the industrial relevance and scalability of brominated 3,3-dimethyl-quinoxalin-2-one derivatives [1].

Industrial Synthesis Patent Process Optimization

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: Evidence-Aligned Procurement Application Scenarios


SEGRA Preclinical Development: Diversification Hub for Non-Steroidal Glucocorticoid Receptor Agonists

The 3,3-dimethyl-tetrahydroquinoxalin-2-one framework is validated as a SEGRA pharmacophore that achieves in vivo anti-inflammatory efficacy with side-effect dissociation following topical ocular dosing [1]. The 7-bromo substituent provides a Pd-catalyzed cross-coupling handle (Heck, Suzuki, Buchwald-Hartwig) for late-stage diversification of the aryl ring, enabling systematic structure-activity relationship (SAR) exploration [2]. The Santen patent literature confirms that the 7-position is a key derivatization site in industrial-scale synthesis of SEGRA candidates [3]. Procurement of this compound as a pre-functionalized building block directly supports medicinal chemistry campaigns targeting glucocorticoid receptor modulation with non-steroidal chemotypes.

Nonlinear Optical Chromophore Construction: Site-Specific D-π-A Assembly via Heck Coupling

The 7-bromoquinoxaline scaffold undergoes regioselective Heck coupling with p-dimethylaminovinylbenzene to generate (E)-7-[4-(dimethylamino)phenylethenyl] quinoxalin-2-one D-π-A chromophores, which serve as precursors for NLO materials with high first hyperpolarizability potential [1]. The isomeric purity of the 7-bromo starting material is critical, as X-ray diffraction has confirmed that the 6-bromo and 7-bromo isomers produce structurally distinct chromophores [1]. Materials science groups developing organic NLO devices or photon-to-electron conversion systems should specify the 7-bromo regioisomer to ensure correct chromophore geometry and optical performance.

Neuroscience Probe Synthesis: NMDA Glycine-Site Antagonist Pharmacophore Access

The 7-bromo-tetrahydroquinoxaline core constitutes the pharmacophoric scaffold of CGP 78608, an NMDA receptor glycine-site antagonist with an IC50 of 5 nM and >500-fold selectivity over kainate and AMPA receptors [1]. The validated in vivo anticonvulsant activity of this chemotype establishes the 7-bromo-substituted quinoxaline as a privileged starting point for neuroscience probe development [1]. Procurement of the 7-bromo-3,3-dimethyl derivative enables structure-based elaboration toward glycine-site modulators while preserving the bromine position essential for target engagement, which would be lost with debrominated or regioisomeric building blocks.

Combinatorial Library Synthesis: Pre-Halogenated Scaffold for Parallel Medicinal Chemistry

Compared to the non-brominated 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80636-30-2), the 7-bromo-3,3-dimethyl analog eliminates the need for an in-house bromination step that introduces regioselectivity uncertainty and adds synthetic operations [1][2]. The aryl bromide handle is compatible with a broad range of Pd-catalyzed cross-coupling reactions, enabling parallel synthesis of diverse compound libraries from a single building block [1]. For high-throughput medicinal chemistry groups, procuring the pre-brominated scaffold directly reduces per-compound synthesis time by at least one step and improves library purity by avoiding electrophilic bromination byproducts.

Quote Request

Request a Quote for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.